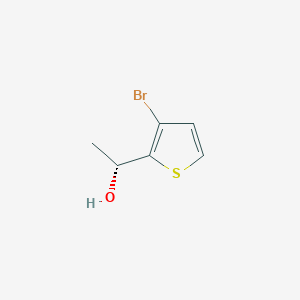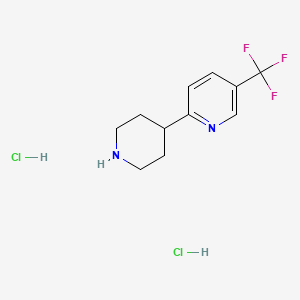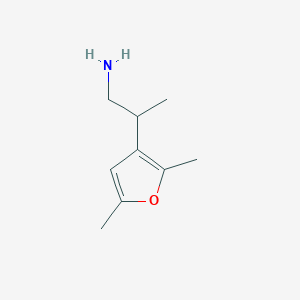![molecular formula C11H8F2O2 B13592149 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid is a chemical compound with the molecular formula C11H8F2O2 and a molecular weight of 210.18 g/mol It is known for its unique structure, which includes a difluoroethyl group attached to a phenyl ring, and a prop-2-ynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,2-difluoroethylbenzene and propargyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Reaction Steps: The key steps include the coupling of the bromo compound with propargyl alcohol to form the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production methods for 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The prop-2-ynoic acid moiety may participate in covalent bonding with target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2,2-Difluoroethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid group instead of a prop-2-ynoic acid group.
3-[4-(2,2-Difluoroethyl)phenyl]acrylic acid: Contains an acrylic acid moiety instead of a prop-2-ynoic acid group.
3-[4-(2,2-Difluoroethyl)phenyl]but-2-ynoic acid: Similar structure with a but-2-ynoic acid group.
Uniqueness
The uniqueness of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8F2O2 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H8F2O2/c12-10(13)7-9-3-1-8(2-4-9)5-6-11(14)15/h1-4,10H,7H2,(H,14,15) |
Clé InChI |
JDTVDGNYBZTXBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(F)F)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



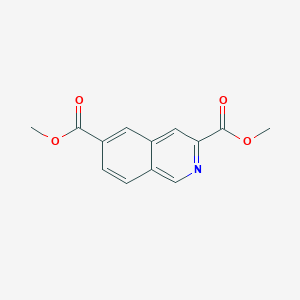
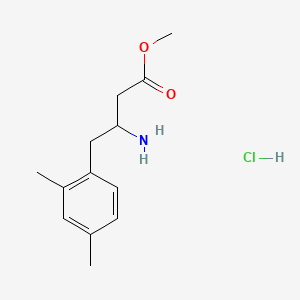
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
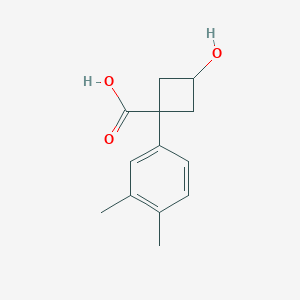
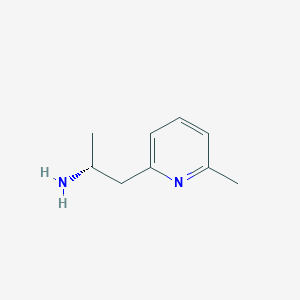
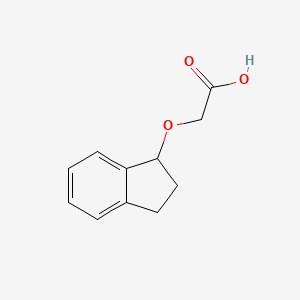

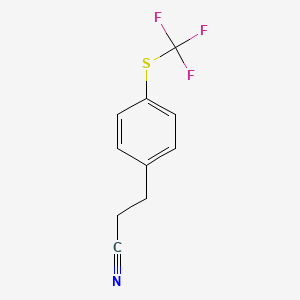
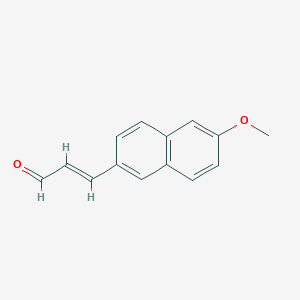
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
